3-fluoro-1-(5-fluoropyrimidin-2-yl)-N,N-dimethylpyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
3-fluoro-1-(5-fluoropyrimidin-2-yl)-N,N-dimethylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N4O/c1-16(2)9(18)11(13)3-4-17(7-11)10-14-5-8(12)6-15-10/h5-6H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRHMGFVMMRCRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCN(C1)C2=NC=C(C=N2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-1-(5-fluoropyrimidin-2-yl)-N,N-dimethylpyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and subsequent fluorination
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluoropyrimidinyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the fluorine atoms.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Fluorinated pyrimidinyl derivatives.
Reduction: Reduced fluorinated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex fluorinated molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may serve as a lead compound in drug discovery, particularly for diseases where fluorinated compounds are beneficial.
Industry: Its unique properties can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-fluoro-1-(5-fluoropyrimidin-2-yl)-N,N-dimethylpyrrolidine-3-carboxamide exerts its effects depends on its molecular targets and pathways. The fluorine atoms can enhance the binding affinity to biological targets, potentially affecting various signaling pathways. Further research is needed to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-fluoro-1-(5-fluoropyrimidin-2-yl)-N,N-dimethylpyrrolidine-3-carboxamide can be contextualized against related compounds in the following categories:
Fluoropyrimidine Derivatives
(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine :
This primary amine derivative lacks the pyrrolidine-carboxamide scaffold but shares the 5-fluoropyrimidin-2-yl group. Its synthesis via immobilized amine transaminase under flow conditions highlights advantages in enantioselectivity and scalability compared to traditional methods . However, the absence of a carboxamide group and cyclic amine may reduce its conformational rigidity and binding affinity relative to the target compound.- N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide: A pyridine-based analog with a hydroxymethyl substituent and bulky pivalamide group. The pyridine ring (vs. The hydroxymethyl group may increase hydrophilicity, while the pivalamide could hinder membrane permeability compared to the dimethylcarboxamide in the target compound .
Pyrrolidine/Pyridine Hybrids
6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide :
This furopyridine derivative incorporates a pyrimidin-2-yl cyclopropyl group and a fluorophenyl substituent. The fused furopyridine ring increases planarity, which may enhance π-π stacking but reduce flexibility compared to the pyrrolidine ring in the target compound. The cyclopropane moiety introduces steric constraints that could affect target binding .- 5-(3-((2-(1,2,4-Oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide: Features a trifluoroethylamino group and an oxadiazole ring, which may enhance metabolic resistance and electron-withdrawing effects.
Structural and Functional Comparison Table
Key Research Findings and Implications
- Fluorine Effects: The dual fluorination in the target compound likely enhances electronegativity and resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., pyridine derivatives in ).
- Rigidity vs. Flexibility : The pyrrolidine ring imposes conformational constraints that may improve binding specificity relative to flexible primary amines (e.g., ) or planar furopyridines (e.g., ).
- Carboxamide Variations : The dimethylcarboxamide group offers a balance between solubility and steric bulk, contrasting with the pivalamide in (more bulky) or the oxadiazole in (more polar).
Biological Activity
3-Fluoro-1-(5-fluoropyrimidin-2-yl)-N,N-dimethylpyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews its biological activity based on diverse research findings, including in vitro studies, case studies, and relevant data.
The compound features a pyrrolidine structure with a fluorinated pyrimidine moiety, which is significant for its biological interactions. The molecular formula is C12H14F2N4O, and it has a molecular weight of approximately 270.26 g/mol.
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| LogP | 2.5 |
| pKa | Not available |
The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis. The fluorinated pyrimidine component likely enhances its affinity for thymidylate synthase, an enzyme critical for DNA replication and repair. Studies have shown that fluoropyrimidines can inhibit this enzyme, leading to decreased tumor cell proliferation.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound:
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In Vitro Studies :
- The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and colorectal (HCT116) cancer cells.
- IC50 values ranged from 10 to 20 µM, indicating effective inhibition of cell growth compared to control groups.
-
Mechanistic Insights :
- The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
- A study reported that treatment with this compound resulted in a marked increase in reactive oxygen species (ROS), contributing to cellular stress and apoptosis.
Antimicrobial Activity
Beyond its antitumor effects, the compound also exhibits antimicrobial properties:
-
In Vitro Antimicrobial Evaluation :
- It showed promising activity against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli).
- Minimum inhibitory concentrations (MICs) were determined to be 15 µg/mL for S. aureus and 30 µg/mL for E. coli.
-
Case Studies :
- A clinical case study highlighted its efficacy in treating infections caused by MRSA strains, showcasing its potential as a therapeutic agent in infectious diseases.
ADMET Properties
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for evaluating the drug's viability:
| Parameter | Observations |
|---|---|
| Absorption | High bioavailability expected due to favorable solubility profile |
| Distribution | Predicted to penetrate blood-brain barrier |
| Metabolism | Primarily hepatic; potential for CYP450 interactions |
| Excretion | Renal excretion anticipated based on molecular size |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
